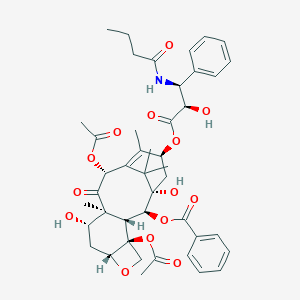

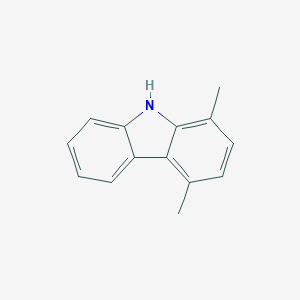

1,4-二甲基-9H-咔唑

描述

1,4-Dimethyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazoles are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics. The dimethyl substitution at the 1 and 4 positions on the carbazole ring can influence the physical, chemical, and electronic properties of the molecule, making it a subject of interest for various studies.

Synthesis Analysis

The synthesis of carbazole derivatives often involves multi-step organic reactions. For instance, a novel carbazole derivative containing dimesitylboron units was synthesized by introducing electron-acceptor groups to an electron-donor precursor . Another study reported the synthesis of a carbazole derivative by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole . Additionally, the Combes-Beyer reaction has been utilized to synthesize pyridocarbazole derivatives, demonstrating the versatility of synthetic routes available for carbazole compounds .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is often confirmed using various spectroscopic and analytical techniques. For example, the structure of a novel carbazole derivative was characterized by 1H NMR, IR, and X-ray single-crystal diffraction . These techniques provide detailed information about the molecular geometry, electronic distribution, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Carbazole derivatives can participate in a variety of chemical reactions. The interaction of tetrahydrocarbazole with dimethyl acetylenedicarboxylate has been studied, revealing the formation of several products characterized by X-ray crystallography . The reactivity of carbazole compounds can be influenced by the presence of substituents, which can either activate or deactivate certain positions on the ring for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For instance, the introduction of dimesitylboron groups to a carbazole derivative resulted in excellent thermal and electrochemical stability, as well as aggregation-induced emission properties . These properties are significant for the application of carbazole derivatives in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) . The study of these properties is essential for the design and development of new materials with desired functionalities.

科学研究应用

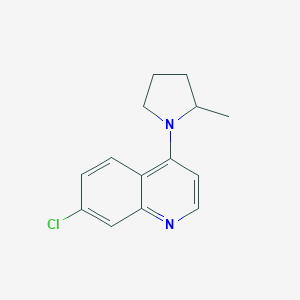

抗病毒和抗癌特性

1,4-二甲基-9H-咔唑衍生物,特别是氯-1,4-二甲基-9H-咔唑,已展示出选择性抗病毒活性,特别是对HIV的作用。初步生物学研究表明,某些衍生物,特别是硝基衍生物,可能作为新型抗HIV药物的先导化合物(Saturnino et al., 2018)。此外,某些咔唑衍生物,如9-(溴烷基)-1,4-二甲基-9H-咔唑,已被研究其对卵巢癌细胞的细胞毒作用。其中一些化合物,特别是标识为2c的化合物,显示出显著的剂量依赖性抗增殖活性,表明其有潜力作为治疗人类卵巢癌的候选药物(Saturnino et al., 2015)。

抗微生物应用

咔唑衍生物也已被研究其抗微生物特性。例如,新的9H-咔唑杂环衍生物已被合成并评估为抗微生物剂,展示了1,4-二甲基-9H-咔唑在生成具有潜在应用于对抗微生物感染的化合物方面的多功能性(Salih et al., 2016)。

光伏和发光二极管(LED)应用

咔唑骨架已被用于设计和合成用于蓝色磷光有机发光二极管(PHOLEDs)的主体材料。新颖的咔唑衍生物被创造出来,以提供适用于蓝色掺杂剂的高玻璃转变温度和三重态能量。这些材料展示出有希望的效率和外部量子效率,表明它们在开发高效蓝色PHOLEDs方面具有潜力(Yuan et al., 2014)。

安全和危害

1,4-Dimethyl-9H-carbazole is classified as Acute Tox. 4 Oral according to the GHS classification . It has the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

属性

IUPAC Name |

1,4-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYQRKDHRDGCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170938 | |

| Record name | 9H-Carbazole, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-9H-carbazole | |

CAS RN |

18028-55-2 | |

| Record name | 1,4-Dimethylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18028-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB6J9UH4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

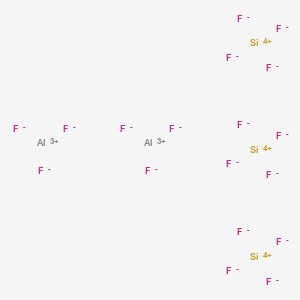

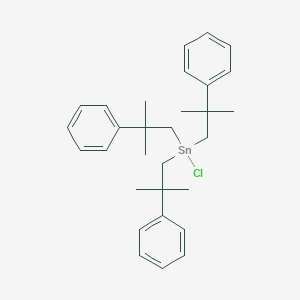

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

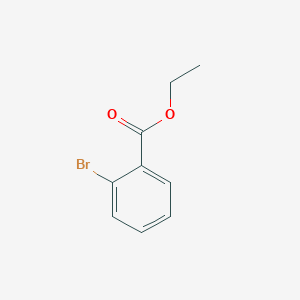

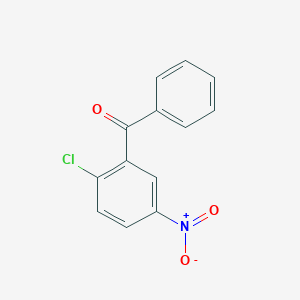

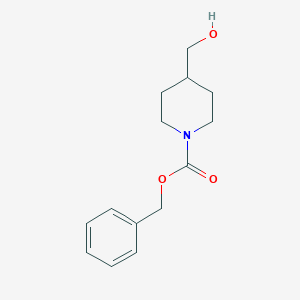

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)